2,3-Dihydronaphtho[2,3-b][1,4]dioxine
Description
Structure
3D Structure
Properties
CAS No. |
117009-31-1 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2,3-dihydrobenzo[g][1,4]benzodioxine |
InChI |
InChI=1S/C12H10O2/c1-2-4-10-8-12-11(7-9(10)3-1)13-5-6-14-12/h1-4,7-8H,5-6H2 |
InChI Key |
TYTYXUXJUAZIRI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC3=CC=CC=C3C=C2O1 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dihydronaphtho 2,3 B 1 2 Dioxine and Its Derivatives
Classical Annulation and Cyclization Approaches
Traditional synthetic routes remain fundamental in accessing the 2,3-dihydronaphtho[2,3-b] nih.govresearchgate.netdioxine scaffold. These methods typically involve the construction of the dioxane ring onto a pre-existing naphthalene (B1677914) system through multi-step sequences or direct ring-closing reactions.
Multi-Step Synthesis from Naphthalene Precursors
A common strategy for synthesizing derivatives of 2,3-dihydronaphtho[2,3-b] nih.govresearchgate.netdioxine involves a sequential, multi-step process starting from 2,3-dihydroxynaphthalene (B165439). This precursor, an aromatic diol with hydroxyl groups in the ortho position, is crucial for building the adjacent dioxane ring. sigmaaldrich.comgoogle.com
One documented pathway focuses on the synthesis of functionalized derivatives, such as aldehydes, which can serve as versatile intermediates for further chemical modifications. For example, the synthesis of 2,3-dihydronaphtho[2,3-b] nih.govresearchgate.netdioxine-2-carbaldehyde has been achieved through a multi-step sequence. researchgate.net The process begins with the reaction of 2,3-dihydroxynaphthalene with ethyl 2,3-dibromopropionate. This initial step, conducted in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF), forms the core heterocyclic ring system and introduces an ester group at the 2-position. researchgate.net
Following the formation of the ethyl ester of 2,3-dihydronaphtho[2,3-b] nih.govresearchgate.netdioxine-2-carboxylic acid, the synthesis proceeds through several transformations. The ester is first hydrolyzed to the corresponding carboxylic acid. This acid is then converted into a more reactive intermediate, such as a Weinreb amide, which can be subsequently reduced under controlled conditions using a reducing agent like lithium aluminum hydride (LiAlH₄) to furnish the target aldehyde, 2,3-dihydronaphtho[2,3-b] nih.govresearchgate.netdioxine-2-carbaldehyde. researchgate.net This multi-step approach allows for the introduction of specific functional groups onto the dioxane ring.
Table 1: Multi-Step Synthesis of a Naphthodioxine Derivative
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 2,3-Dihydroxynaphthalene, Ethyl 2,3-dibromopropionate | K₂CO₃, DMF, 80 °C | Ethyl 2,3-dihydronaphtho[2,3-b] nih.govresearchgate.netdioxine-2-carboxylate |
| 2 | Ethyl ester from Step 1 | LiOH, H₂O, THF | 2,3-Dihydronaphtho[2,3-b] nih.govresearchgate.netdioxine-2-carboxylic acid |
| 3 | Carboxylic acid from Step 2 | N,O-Dimethylhydroxylamine, Coupling agents | Weinreb Amide Derivative |
Ring-Closing Reactions
The most direct and classical method for forming the unsubstituted 2,3-dihydronaphtho[2,3-b] nih.govresearchgate.netdioxine ring is through a ring-closing reaction, specifically the Williamson ether synthesis. This reaction forms an ether linkage from an organohalide and an alkoxide. In this context, it is adapted to form two ether bonds to create the cyclic dioxane structure.
The synthesis involves the reaction of the sodium or potassium salt of 2,3-dihydroxynaphthalene (the dialkoxide) with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane. The reaction is an intermolecular Sₙ2 substitution where the nucleophilic oxygen atoms of the dihydroxynaphthalene precursor attack the electrophilic carbon atoms of the dihaloalkane, displacing the halide leaving groups and forming the six-membered dioxane ring.
A well-established analogue for this reaction is the synthesis of 2,3-dihydrobenzo[b] nih.govresearchgate.netdioxine derivatives. In a similar fashion, a substituted catechol (a 1,2-dihydroxybenzene) is treated with 1,2-dibromoethane in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. nih.gov The base deprotonates the hydroxyl groups, forming the nucleophilic phenoxide ions that then react with the electrophile to close the ring. This method is highly effective for creating the fundamental dioxine ring structure fused to an aromatic system.
Table 2: Williamson Ether Synthesis for Dioxine Ring Formation
| Naphthalene Precursor | Reagent | Base/Solvent | Product |
|---|---|---|---|
| 2,3-Dihydroxynaphthalene | 1,2-Dibromoethane | K₂CO₃ / DMF | 2,3-Dihydronaphtho[2,3-b] nih.govresearchgate.netdioxine |
Catalytic Synthetic Pathways
Catalytic methods offer alternative routes to the 2,3-dihydronaphtho[2,3-b] nih.govresearchgate.netdioxine core, often providing higher efficiency and milder reaction conditions compared to classical approaches. These pathways include transition-metal-catalyzed and acid-catalyzed reactions.
Palladium-Catalyzed Heteroannulation Strategies
Palladium catalysis is a powerful tool for the formation of C-O bonds in the synthesis of heterocyclic compounds. While specific examples for the direct heteroannulation to form 2,3-dihydronaphtho[2,3-b] nih.govresearchgate.netdioxine are not extensively documented, analogous syntheses of benzodioxins illustrate the potential of this strategy. One such method involves the palladium-catalyzed reaction of catechol derivatives with substituted allenes to form 2,3-dihydro-2-ylidene-1,4-benzodioxins. researchgate.net This reaction proceeds through the formation of a (π-allyl)palladium intermediate, which is then subjected to an intramolecular nucleophilic attack by the phenoxide ion to close the dioxane ring. researchgate.net Adapting this methodology would likely involve the reaction of 2,3-dihydroxynaphthalene with a suitable allene (B1206475) precursor in the presence of a palladium catalyst.
Acid-Catalyzed Cyclization Methodologies
Acid catalysis can be employed to construct 1,4-dioxane (B91453) rings, typically through the reaction of 1,2-diols with suitable electrophiles or through the dimerization of epoxides. For instance, Brønsted acids have been shown to catalyze the synthesis of various 1,4-dioxanes from the reaction of 1,2-diols with oxetan-3-ols, which act as 1,2-bis-electrophiles. nih.govacs.orgthieme-connect.com In this process, the acid activates the oxetanol, which then reacts with the diol, followed by an intramolecular ring-opening and cyclization cascade to form the dioxane ring. nih.govacs.orgthieme-connect.com Another approach involves the acid-catalyzed dimerization of oxiranes (epoxides) over solid acid catalysts to yield 1,4-dioxane. mdpi.com Applying this logic to the target molecule, a potential, though less common, route could involve the acid-catalyzed reaction of 2,3-dihydroxynaphthalene with a naphthalene-derived epoxide or a similar precursor capable of generating a vicinal dielectrophile under acidic conditions.
Photochemical Synthesis Routes
Photochemical reactions, which utilize light to initiate chemical transformations, represent a distinct area of synthetic chemistry. These methods can enable unique cyclization pathways that are not accessible through thermal conditions. Reactions such as photochemical Bergman cyclization are used to form diradical intermediates from enediynes, leading to aromatic products. researchgate.net However, despite the versatility of photochemical synthesis in constructing complex molecular architectures, specific and direct photochemical routes for the synthesis of the 2,3-dihydronaphtho[2,3-b] nih.govresearchgate.netdioxine ring system are not well-documented in scientific literature. The construction of the saturated dioxane ring via photochemical means from common naphthalene precursors remains an area with limited exploration.
Visible-Light-Mediated Cycloaddition Reactions (analogue studies)
The synthesis of heterocyclic compounds analogous to 2,3-Dihydronaphtho[2,3-b] nih.govnih.govdioxine has been effectively achieved through visible-light-mediated cycloaddition reactions. nih.gov A green and efficient protocol utilizes blue LEDs (460 nm) to facilitate a [3+2] cycloaddition between 2-hydroxy-1,4-naphthoquinones and various alkenes. nih.gov This method is notable for proceeding in the absence of any traditional catalysts, bases, metals, or ligands, highlighting its environmentally friendly nature. nih.gov
The reactions are typically carried out in acetonitrile (B52724) for approximately 6 hours, yielding dihydronaphtho[2,3-b]furan-4,9-diones, which are structural analogues. nih.gov This approach demonstrates excellent regioselectivity and a high tolerance for a variety of functional groups on the styrene (B11656) component, including both electron-donating and electron-withdrawing groups. nih.gov The resulting products are obtained in moderate to good yields. nih.gov The process underscores the utility of visible light in mediating complex organic transformations under mild conditions. nih.govmdpi.com
| Reactant 1 | Reactant 2 (Alkene) | Product | Yield | Conditions |
|---|---|---|---|---|
| 2-hydroxy-1,4-naphthoquinone | Styrene | 2-phenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione | Moderate | Blue LEDs (460 nm), MeCN, 6 h |
| 2-hydroxy-1,4-naphthoquinone | 4-Methylstyrene | 2-(p-tolyl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione | Moderate | Blue LEDs (460 nm), MeCN, 6 h |
| 2-hydroxy-1,4-naphthoquinone | 4-Chlorostyrene | 2-(4-chlorophenyl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione | Moderate | Blue LEDs (460 nm), MeCN, 6 h |
Other Photochemical Transformations
Beyond visible-light cycloadditions, other photochemical transformations have been explored for the synthesis of related polycyclic structures. researchgate.netrsc.org Photoreactions of quinones with alkynes, for instance, can be triggered by simple irradiation with blue light. rsc.org Depending on the electronic properties of the quinone, these [2+2] photocycloadditions can yield either fused cyclobutenes or reactive para-quinone methides (p-QMs). rsc.org Specifically, electronically richer naphthoquinones tend to form cyclobutene (B1205218) products. rsc.org These transformations highlight that visible light alone is often sufficient to initiate these reactions, without the need for additional catalysts or reagents like trifluoroacetic acid and potassium persulfate that were previously thought to be essential. rsc.org
Investigation of Reaction Mechanisms and Unexpected Product Formation
Mechanistic Elucidation of Formation Pathways
The mechanism for the visible-light-mediated [3+2] cycloaddition reaction is believed to proceed through a radical pathway. nih.gov Control experiments have demonstrated that the reaction does not occur in the absence of light. nih.gov Furthermore, the introduction of a radical scavenger such as TEMPO significantly inhibits the reaction, with only trace amounts of the product being observed. nih.gov
The proposed mechanism begins with the irradiation of the 2-hydroxy-1,4-naphthoquinone, which generates tautomeric excited triplets. nih.gov These excited species then react with an alkene to form a 1,5-biradical intermediate. nih.gov This is followed by an intramolecular [3+2] cyclization to yield a hydroquinone (B1673460) intermediate, which then leads to the final product. nih.gov Similarly, in [2+2] photocycloadditions of quinones and alkynes, an ion-radical pair is considered a pivotal intermediate in the formation of both spirocyclic oxetenes (in the Paternò–Büchi pathway) and cyclobutene products. rsc.org
Analysis of Side Reactions and Byproduct Formation
In the synthesis of derivatives of 2,3-Dihydronaphtho[2,3-b] nih.govnih.govdioxine, unexpected products can arise from side reactions. A notable example occurs during the Johnson–Corey–Chaykovsky reaction. researchgate.netproquest.com When attempting to synthesize an epoxide from 2,3-dihydronaphtho[2,3-b] nih.govnih.govdioxine-2-carbaldehyde using dimethylsulfoxonium methylide, the expected epoxide was formed in only negligible amounts. proquest.com Instead, the main product was identified as (3-Methylene-2,3-dihydronaphtho[2,3-b] nih.govnih.govdioxin-2-yl)methanol. researchgate.netproquest.com
The formation of this unexpected product is hypothesized to involve a complex rearrangement. researchgate.netproquest.com The proposed mechanism suggests that after the initial nucleophilic attack of the ylide on the carbonyl group, the dioxane ring opens. researchgate.netproquest.com This allows for a charge transfer that results in a phenolate (B1203915) function. researchgate.netproquest.com The subsequent tautomeric rearrangement forms an unstable oxirane, which is then opened by the acidic phenolic group, leading to a ring-closure that forms the more stable six-membered ring of the final product. researchgate.netproquest.com
Stereoselective and Regioselective Synthesis of Substituted Derivatives
Control of Diastereomeric and Enantiomeric Outcomes
The synthesis of substituted derivatives can lead to the formation of stereoisomers. In the synthesis of 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, a structural analogue, a new stereocenter is generated during a Grignard reaction, resulting in a mixture of two diastereomers. mdpi.com While these diastereomers were carried through subsequent synthetic steps as a mixture, they were later isolated and separated after the formation of the core benzo-1,4-dioxane skeleton. mdpi.com This indicates that while the initial reaction may not be diastereoselective, separation of the diastereomers is feasible at a later stage, allowing for the isolation of specific stereoisomers. mdpi.com
Regiochemical Considerations in Functionalization
Detailed experimental studies specifically investigating the regioselectivity of electrophilic aromatic substitution on 2,3-Dihydronaphtho[2,3-b] nih.govnih.govdioxine were not found in a comprehensive search of the scientific literature. Therefore, the following discussion is based on established principles of electrophilic aromatic substitution on substituted naphthalene systems.
The outcome of reactions such as nitration, halogenation, or Friedel-Crafts acylation on the aromatic core of 2,3-Dihydronaphtho[2,3-b] nih.govnih.govdioxine would be determined by the directing effects of the fused 1,4-dioxine ring. The two oxygen atoms of the dioxine ring possess lone pairs of electrons that can be donated into the naphthalene π-system through resonance. This makes the dioxine moiety an activating group and an ortho, para-director.
In the context of the naphthalene ring system, there are two distinct positions for electrophilic attack: the α-positions (C-6, C-9) and the β-positions (C-7, C-8). Generally, electrophilic substitution on naphthalene itself preferentially occurs at the α-position due to the formation of a more stable carbocation intermediate (a Wheland intermediate) where the aromaticity of the adjacent ring is preserved in more resonance structures.
For 2,3-Dihydronaphtho[2,3-b] nih.govnih.govdioxine, the activating effect of the dioxine ring would further enhance the electron density of the naphthalene core, making it more reactive towards electrophiles than naphthalene itself. The directing effect would favor substitution at the positions ortho to the oxygen atoms, which are the α-positions (C-6 and C-9).
Therefore, it is predicted that electrophilic aromatic substitution on 2,3-Dihydronaphtho[2,3-b] nih.govnih.govdioxine would proceed with high regioselectivity for the α-positions (6 and 9). However, without experimental data, this remains a theoretical prediction. Further research and empirical studies are necessary to definitively establish the regiochemical outcomes of functionalizing this specific heterocyclic compound.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,3-Dihydronaphtho[2,3-b] proquest.comresearchgate.netdioxine. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise assignment of all proton and carbon signals.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 2,3-Dihydronaphtho[2,3-b] proquest.comresearchgate.netdioxine is expected to exhibit distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring system and the aliphatic protons of the dioxine ring. Based on the analysis of related structures, the aromatic protons would likely appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The four protons of the dihydrodioxine ring are expected to show a more complex pattern in the aliphatic region (typically δ 4.0-5.0 ppm), likely as multiplets due to their diastereotopic nature and coupling with each other. For instance, in the closely related derivative, 2,3-Dihydronaphtho[2,3-b] proquest.comresearchgate.netdioxine-2-carbaldehyde, the aldehyde proton appears at a characteristic downfield shift, while the dioxine ring protons show distinct doublet of doublets, indicative of their specific spatial arrangement. mdpi.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For 2,3-Dihydronaphtho[2,3-b] proquest.comresearchgate.netdioxine, distinct signals are expected for the quaternary and methine carbons of the naphthalene ring, as well as the methylene (B1212753) carbons of the dioxine ring. The aromatic carbons will resonate in the downfield region (δ 110-150 ppm), while the aliphatic carbons of the dioxine ring will appear in the upfield region (δ 60-70 ppm). Full spectral assignment is typically achieved with the aid of two-dimensional NMR techniques. researchgate.netmdpi.commodgraph.co.uk
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| Dioxine-CH₂ | 4.0 - 5.0 | Multiplet |
| Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Aromatic C-H | 110 - 130 |
| Aromatic C-q | 130 - 150 |
| Dioxine-CH₂ | 60 - 70 |
Two-Dimensional NMR (COSY, HMBC, HSQC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2,3-Dihydronaphtho[2,3-b] proquest.comresearchgate.netdioxine, COSY would be instrumental in confirming the connectivity of the protons within the naphthalene ring system and establishing the coupling relationships between the geminal and vicinal protons of the dioxine ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of the carbon signals for all protonated carbons by correlating them to their attached, and often already assigned, protons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons, which are not observed in HSQC spectra, by observing their correlations with nearby protons. For example, correlations from the dioxine methylene protons to the aromatic carbons of the naphthalene ring would confirm the fusion of the two ring systems. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, which can help in determining the stereochemistry and conformation of the molecule. For substituted derivatives of 2,3-Dihydronaphtho[2,3-b] proquest.comresearchgate.netdioxine, NOESY can be crucial in establishing the relative orientation of substituents. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. nih.gov For 2,3-Dihydronaphtho[2,3-b] proquest.comresearchgate.netdioxine (C₁₂H₁₀O₂), HRMS would provide a highly accurate mass measurement that can be compared to the calculated theoretical mass. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For instance, the structure of (3-Methylene-2,3-dihydronaphtho[2,3-b] proquest.comresearchgate.netdioxin-2-yl)methanol was unequivocally confirmed using HRMS. proquest.comresearchgate.netmdpi.com
| Technique | Measurement | Information Obtained |
| HRMS | Exact Mass | Elemental Composition (Molecular Formula) |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For 2,3-Dihydronaphtho[2,3-b] proquest.comresearchgate.netdioxine, the IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic naphthalene ring, and C-O-C stretching of the ether linkages in the dioxine ring. uobasrah.edu.iq
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The naphthalene moiety in 2,3-Dihydronaphtho[2,3-b] proquest.comresearchgate.netdioxine is a strong chromophore, and its UV-Vis spectrum is expected to display characteristic absorption bands corresponding to π-π* transitions.
| Spectroscopy | Expected Absorption Region | Corresponding Functional Group/Transition |
| IR | ~3100-3000 cm⁻¹ | Aromatic C-H stretch |
| IR | ~3000-2850 cm⁻¹ | Aliphatic C-H stretch |
| IR | ~1600-1450 cm⁻¹ | Aromatic C=C stretch |
| IR | ~1250-1050 cm⁻¹ | C-O-C ether stretch |
| UV-Vis | ~250-350 nm | π-π* transitions of the naphthalene system |
Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Analysis
Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration of chiral molecules. While the parent 2,3-Dihydronaphtho[2,3-b] proquest.comresearchgate.netdioxine is achiral, the introduction of substituents on the dioxine ring can create stereogenic centers. For such chiral derivatives, CD spectroscopy can be employed to investigate their stereochemistry. The CD spectrum of a chiral molecule will show differential absorption of left and right circularly polarized light, resulting in positive or negative Cotton effects. These experimental spectra can then be compared with theoretically calculated spectra for different stereoisomers to determine the absolute configuration of the synthesized compound.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are fundamental for assessing the purity of 2,3-Dihydronaphtho[2,3-b] proquest.comresearchgate.netdioxine and for the analysis of complex mixtures containing this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For 2,3-Dihydronaphtho[2,3-b] proquest.comresearchgate.netdioxine, a reversed-phase HPLC method would likely be employed, where the compound is separated based on its hydrophobicity. The purity of a sample can be determined by the presence of a single major peak in the chromatogram. The purity of derivatives of 2,3-Dihydronaphtho[2,3-b] proquest.comresearchgate.netdioxine has been successfully assessed using HPLC. proquest.comresearchgate.netmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of volatile and thermally stable compounds. Given that dioxins are a class of compounds often analyzed by GC-MS, this technique would be applicable for the analysis of 2,3-Dihydronaphtho[2,3-b] proquest.comresearchgate.netdioxine, especially in complex environmental or biological matrices. The gas chromatogram would provide retention time information for the compound, while the mass spectrometer would provide its mass spectrum, allowing for confident identification.
| Technique | Principle of Separation | Application |
| HPLC | Differential partitioning between a stationary and a liquid mobile phase. | Purity assessment, quantification. |
| GC-MS | Differential partitioning between a stationary and a gaseous mobile phase. | Identification and quantification in complex mixtures. |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for predicting molecular properties. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its geometry, spectroscopy, and reactivity.
Electronic Structure and Molecular Orbital Analysis
The electronic properties of molecules are often described using Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
For derivatives of the closely related 2,3-dihydrobenzo[b] researchgate.netresearchgate.netdioxin, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to explore these electronic properties. In one such study, the HOMO was primarily located on the benzene (B151609) and dioxin rings, while the LUMO was distributed across the entire molecule. dntb.gov.ua The energy gap for this derivative was calculated to be 3.783 eV, indicating a potential for charge transfer phenomena within the molecule. dntb.gov.ua Similar DFT studies on chloro-substituted thieno[3,4-b] researchgate.netresearchgate.netdioxines have also been performed to calculate HOMO and LUMO energies, the HOMO-LUMO gap, and dipole moments to understand their structural and electrical properties. researchgate.net This type of analysis is critical for predicting how 2,3-Dihydronaphtho[2,3-b] researchgate.netresearchgate.netdioxine and its analogs might behave in chemical reactions.
Table 1: Key Electronic Properties from FMO Analysis
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons. Higher energy suggests greater reactivity as an electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons. Lower energy suggests greater reactivity as an electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.netdntb.gov.ua |
Spectroscopic Property Prediction
DFT is also a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. Theoretical calculations can provide vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). researchgate.net For instance, in studies of related benzodioxin derivatives, theoretical FT-IR absorption peaks were compared with experimental data to make accurate vibrational assignments. dntb.gov.ua Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Visible absorption spectra by calculating the electronic transitions between molecular orbitals. dntb.gov.uamaterialsciencejournal.org These computational predictions are invaluable for interpreting experimental spectra and confirming the synthesis of new compounds.
Conformational Analysis and Molecular Geometry Optimization
Understanding the three-dimensional shape of a molecule is essential, as its conformation dictates how it interacts with other molecules. Computational methods are used to find the most stable arrangement of atoms in space, known as the global minimum energy conformation.
Computational geometry optimization, often performed using DFT, complements experimental findings by predicting the lowest energy structure in the gas phase. This allows for a detailed analysis of bond lengths, bond angles, and dihedral angles, providing a complete picture of the molecule's preferred geometry. libretexts.org
Table 2: Crystallographic Data for 2,3-Dihydronaphtho[2,3-b] researchgate.netresearchgate.netdioxine
| Parameter | Description | Value |
|---|---|---|
| Dioxine Ring Conformation | The 3D shape of the central dioxine ring. | Half-chair researchgate.net |
| Interplanar Angle | The angle between the (O1, C12, C11) and (C12, C11, O2) planes. | 55.2(4)° researchgate.net |
| Stabilizing Forces | The primary intermolecular forces in the crystal lattice. | Van der Waals forces researchgate.net |
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is instrumental in elucidating the pathways of chemical reactions. By modeling reactants, products, intermediates, and transition states, researchers can map out the energetic landscape of a reaction to understand its feasibility and selectivity.
While specific transition state analyses for reactions involving the parent 2,3-Dihydronaphtho[2,3-b] researchgate.netresearchgate.netdioxine are not detailed in the available literature, studies on its derivatives provide relevant examples. For instance, the reaction of 2,3-dihydronaphtho[2,3-b] researchgate.netresearchgate.netdioxine-2-carbaldehyde in a Johnson–Corey–Chaykovsky reaction unexpectedly yielded (3-Methylene-2,3-dihydronaphtho[2,3-b] researchgate.netresearchgate.netdioxin-2-yl)methanol instead of the expected epoxide. mdpi.com The researchers hypothesized a reaction mechanism that involves the opening of the dioxane ring following a nucleophilic attack. mdpi.com Computational modeling could be employed to validate such a hypothesis by calculating the energies of the proposed intermediates and the activation barriers for each step, thereby confirming the most likely reaction pathway. Similar mechanistic proposals have been put forth for the synthesis of related dihydronaphthofuran derivatives. rsc.orgmdpi.com
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This technique provides insight into the dynamic behavior of systems and the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding how molecules behave in condensed phases and biological systems. mdpi.com
For 2,3-Dihydronaphtho[2,3-b] researchgate.netresearchgate.netdioxine, crystallographic data has shown that van der Waals forces are the primary interactions stabilizing the crystal arrangement. researchgate.net In related systems, such as 2-chloromethyl-2,3-dihydrothieno[3,4-b] researchgate.netresearchgate.netdioxine, intermolecular C-H···O hydrogen bonds and C—H···π interactions also play a role in stabilizing the crystal structure. nih.gov MD simulations can be used to explore these interactions in a dynamic environment, calculating properties like interaction energies and radial distribution functions to quantify the strength and nature of the binding between molecules. mdpi.commdpi.com
In Silico Studies for Molecular Design and Properties Prediction
In silico techniques, which encompass a wide range of computational methods, are vital in modern drug discovery and materials science for designing new molecules and predicting their properties before synthesis. By using the core scaffold of a molecule like 2,3-Dihydronaphtho[2,3-b] researchgate.netresearchgate.netdioxine, chemists can computationally introduce various functional groups and predict how these changes will affect the molecule's biological activity or material properties.
The related 2,3-dihydrobenzo[b] researchgate.netresearchgate.netdioxine scaffold has been successfully used as a starting point for designing novel therapeutic agents. For example, derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a target for anticancer drugs. nih.govnih.gov In these studies, high-throughput virtual screening and molecular docking were used to identify promising lead compounds, which were then synthesized and tested. nih.govnih.gov This highlights the potential of using the naphtho[2,3-b] researchgate.netresearchgate.netdioxine core for similar molecular design efforts, leveraging computational tools to guide the development of new functional molecules.
Chemical Reactivity and Derivatization Studies
Electrophilic and Nucleophilic Reaction Pathways
The naphthyl moiety of 2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine is susceptible to electrophilic aromatic substitution. The oxygen atoms of the dioxine ring act as activating groups, donating electron density to the aromatic system and directing incoming electrophiles to specific positions. For instance, in the related 2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine system, nitration has been shown to occur on the benzene (B151609) ring. Specifically, the nitration of 2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine-5-carboxamide with a mixture of nitric acid and trifluoroacetic acid yields 7-nitro-2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine-5-carboxamide wikipedia.org. This suggests that the naphthodioxine core would similarly undergo electrophilic substitution on the aromatic rings.
Nucleophilic reactions can also be strategically employed. A notable example involves an intramolecular nucleophilic substitution as part of a ring-opening and re-closing sequence. In a Johnson–Corey–Chaykovsky reaction involving 2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine-2-carbaldehyde, the initial nucleophilic attack of the sulfur ylide on the carbonyl group is followed by an unexpected ring-opening of the dioxine moiety. This is then followed by a re-closing of the ring to form a more stable six-membered ring product researchgate.netnih.govproquest.com. This demonstrates the susceptibility of the dioxine ring to nucleophilic attack under certain conditions.
Oxidation and Reduction Processes
The 2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine scaffold can be subjected to various oxidation and reduction reactions to introduce or modify functional groups. While specific oxidation of the parent naphthodioxine is not extensively documented in the reviewed literature, it is anticipated that strong oxidizing agents could potentially lead to quinone formation on the naphthalene (B1677914) ring system or cleavage of the dioxine ring. More controlled oxidations can be performed on derivatives. For instance, primary alcohols, such as a hydroxymethyl group attached to the dioxine ring, can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent vanderbilt.edu.
Reduction reactions are particularly useful for the functionalization of derivatives. For example, nitro groups introduced onto the aromatic ring via electrophilic substitution can be readily reduced to amino groups. The reduction of nitroarenes can be achieved using various methods, including catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel, or by using metal reductants such as iron in acidic media or tin(II) chloride unimi.itmdpi.com. The resulting amino group can then serve as a handle for further derivatization, such as in the formation of amides.
Ring-Opening and Ring-Closing Reactions of the Dioxine Moiety
The dioxine moiety of 2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine exhibits a fascinating reactivity profile that includes ring-opening and ring-closing reactions. A particularly illustrative example of this is observed during the Johnson–Corey–Chaykovsky reaction with 2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine-2-carbaldehyde researchgate.netnih.govproquest.com. The intended reaction is the epoxidation of the aldehyde. However, the major product obtained is (3-methylene-2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxin-2-yl)methanol, a result of an unexpected reaction pathway.
The proposed mechanism for this transformation involves the following key steps researchgate.netnih.gov:
Nucleophilic attack: The sulfur ylide initially attacks the carbonyl group of the aldehyde, as expected in a standard Johnson–Corey–Chaykovsky reaction.
Ring-opening: The resulting intermediate undergoes a ring-opening of the dioxine ring, leading to the formation of a phenolate (B1203915).
Rearrangement and ring-closing: The phenolate tautomerizes and rearranges to form an unstable oxirane. The acidic nature of the phenolic hydroxyl group facilitates the opening of this oxirane, which is then followed by the closing of a new, more stable six-membered ring.
This unexpected outcome highlights the dynamic nature of the dioxine ring and provides a novel methodology for the synthesis of 2,3-disubstituted 1,4-naphthodioxanes, which would be challenging to obtain through conventional synthetic routes researchgate.netnih.govproquest.com.
Functionalization Strategies for Diverse Derivatives
A variety of functionalization strategies have been developed to synthesize a diverse range of 2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine derivatives. These strategies primarily focus on the introduction of functional groups at the 2-position of the dioxine ring and on the aromatic naphthalene core.
Synthesis of Hydroxymethyl and Carboxylic Acid Derivatives
The synthesis of hydroxymethyl and carboxylic acid derivatives of 2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine often begins with the reaction of naphthalen-2,3-diol with ethyl 2,3-dibromopropionate in the presence of a base like potassium carbonate in DMF. This reaction yields ethyl 2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine-2-carboxylate nih.gov.
The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, 2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine-2-carboxylic acid, using a base such as sodium hydroxide (B78521) in methanol (B129727) nih.gov.
The carboxylic acid can be further converted to a Weinreb amide, N-methoxy-N-methyl-2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine-2-carboxamide, by treatment with 1,1'-carbonyldiimidazole (B1668759) followed by N,O-dimethylhydroxylamine hydrochloride nih.gov. Subsequent reduction of the Weinreb amide with a reducing agent like lithium aluminum hydride (LiAlH4) at low temperatures yields the corresponding aldehyde, 2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine-2-carbaldehyde nih.gov. This aldehyde can then be reduced to the hydroxymethyl derivative, (2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxin-2-yl)methanol.
| Starting Material | Reagents and Conditions | Product |
| Naphthalen-2,3-diol | Ethyl 2,3-dibromopropionate, K2CO3, DMF, 80 °C | Ethyl 2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine-2-carboxylate |
| Ethyl 2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine-2-carboxylate | 2.5 N aqueous NaOH, Methanol, room temperature | 2,3-Dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine-2-carboxylic acid |
| 2,3-Dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine-2-carboxylic acid | 1,1'-Carbonyldiimidazole, N,O-dimethylhydroxylamine hydrochloride, DMF, 0 °C | N-Methoxy-N-methyl-2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine-2-carboxamide |
| N-Methoxy-N-methyl-2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine-2-carboxamide | LiAlH4, dry THF, -20 °C | 2,3-Dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine-2-carbaldehyde |
Introduction of Halogen, Ester, and Amide Functionalities
The introduction of halogen, ester, and amide functionalities expands the chemical diversity of 2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine derivatives. While direct halogenation of the naphthodioxine ring is not explicitly detailed in the provided search results, standard electrophilic aromatic halogenation methods using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst could be employed rsc.orgnih.gov. The electron-rich nature of the naphthalene ring system would likely facilitate such reactions.
Ester functionalities are typically introduced through the reaction of a carboxylic acid derivative with an alcohol under acidic conditions (Fischer esterification) or by reacting an acid chloride with an alcohol. For example, the synthesis of ethyl 2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine-2-carboxylate is achieved by reacting naphthalen-2,3-diol with ethyl 2,3-dibromopropionate nih.gov.
Amide functionalities can be synthesized from the corresponding carboxylic acid. A common method involves activating the carboxylic acid with a coupling agent, such as 1,1'-carbonyldiimidazole, followed by reaction with an amine nih.gov. Alternatively, the mixed-anhydride method can be used, where the carboxylic acid is treated with a chloroformate and a base, followed by the addition of the desired amine wikipedia.org. For example, 2,3-dihydrobenzo[b] researchgate.netwikipedia.orgdioxine-5-carboxamide is prepared from the corresponding carboxylic acid using the mixed-anhydride method wikipedia.org.
| Functional Group | Synthetic Method | Example Reagents |
| Halogen | Electrophilic Aromatic Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) |
| Ester | Fischer Esterification | Alcohol, Acid Catalyst |
| Ester | From Acid Chloride | Alcohol, Base |
| Amide | Coupling Agent Method | 1,1'-Carbonyldiimidazole, Amine |
| Amide | Mixed-Anhydride Method | Ethyl Chloroformate, Triethylamine, Amine |
Exploration of Novel Reaction Methodologies
The exploration of novel reaction methodologies for the synthesis and functionalization of 2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine and its derivatives is an active area of research. One of the most significant recent findings is the unexpected outcome of the Johnson–Corey–Chaykovsky reaction, as detailed in section 5.3 researchgate.netnih.govproquest.com. This reaction, which was expected to yield an epoxide, instead resulted in a rearranged product, (3-methylene-2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxin-2-yl)methanol, through a ring-opening and re-closing mechanism. This discovery not only provides a new synthetic route to a unique class of compounds but also deepens the understanding of the reactivity of the dioxine ring system.
Further exploration of such unexpected reaction pathways could lead to the development of new synthetic strategies for creating complex molecular architectures based on the naphthodioxine scaffold. Additionally, the application of modern synthetic techniques, such as C-H activation and functionalization, could provide more direct and efficient methods for derivatizing the aromatic core of the molecule nih.gov. The development of novel catalytic systems for reactions such as cross-coupling could also open up new avenues for the synthesis of functionalized 2,3-dihydronaphtho[2,3-b] researchgate.netwikipedia.orgdioxine derivatives with tailored properties.
Applications in Advanced Materials and Supramolecular Chemistry
Role of the 2,3-Dihydronaphtho[2,3-b]nih.govrsc.orgdioxine Scaffold in Molecular Design
The 2,3-Dihydronaphtho[2,3-b] nih.govrsc.orgdioxine moiety serves as a versatile platform in molecular design, enabling the construction of complex organic materials and the development of sophisticated chemical probes. Its fused ring system provides a stable and predictable framework upon which various functionalities can be appended, allowing for the fine-tuning of its properties for specific applications.
Design of Structured Organic Materials
While direct applications of the parent compound in structured organic materials are not extensively documented, the broader class of dihydrobenzo[b] nih.govrsc.orgdioxine derivatives has been successfully incorporated into various functional materials. nih.govnih.gov For instance, the synthesis of 2,3-dihydrobenzo[b] nih.govrsc.orgdioxine-5-carboxamide derivatives has been explored for their potential as PARP1 inhibitors, demonstrating the utility of this scaffold in designing biologically active molecules with specific structural requirements. nih.govnih.gov The synthetic accessibility of derivatives, such as (3-Methylene-2,3-dihydronaphtho[2,3-b] nih.govrsc.orgdioxin-2-yl)methanol, opens up avenues for further functionalization and polymerization to create novel organic materials with unique properties. researchgate.netmdpi.com
Development of Chemical Probes and Sensors
The inherent fluorescence and electrochemical activity of the 2,3-Dihydronaphtho[2,3-b] nih.govrsc.orgdioxine scaffold make it a promising candidate for the development of chemical probes and sensors. Although specific examples utilizing this exact naphthodioxine are limited in available literature, the principles of sensor design can be applied to this framework. The electron-donating nature of the dioxine ring can influence the electronic properties of attached chromophores or fluorophores, leading to changes in their spectral properties upon interaction with analytes.
For example, the development of novel rhodafluor derivatives has demonstrated how the condensation of hydroxylated aromatic compounds can lead to pH-sensitive fluorophores. nih.gov A similar synthetic strategy could potentially be employed with 2,3-dihydroxynaphthalene (B165439), the precursor to the naphthodioxine ring system, to create novel pH sensors. The photophysical properties of such derivatives would be expected to be sensitive to the local chemical environment, making them suitable for sensing applications. nih.gov
Integration into Supramolecular Architectures and Assemblies
The ability of the 2,3-Dihydronaphtho[2,3-b] nih.govrsc.orgdioxine unit to participate in non-covalent interactions makes it an attractive component for the construction of complex supramolecular architectures. These interactions, including π-π stacking, hydrogen bonding, and host-guest interactions, can be harnessed to direct the assembly of molecules into well-defined structures with emergent properties.
Host-Guest Chemistry and Molecular Recognition
While direct studies on the host-guest chemistry of 2,3-Dihydronaphtho[2,3-b] nih.govrsc.orgdioxine are not widely reported, the structural features of this molecule suggest its potential for molecular recognition. The electron-rich naphthalene (B1677914) core can engage in π-π stacking interactions with electron-deficient aromatic guests. Furthermore, the oxygen atoms in the dioxine ring can act as hydrogen bond acceptors.
The principles of molecular recognition are well-established in other systems. For instance, the binding of L-tryptophan to tryptophan 2,3-dioxygenase involves a network of interactions within a hydrophobic pocket, including ion-pair interactions and hydrogen bonds. nih.gov Similarly, the design of synthetic hosts often relies on creating pre-organized cavities with complementary shapes and electronic properties to the intended guest molecule. The rigid structure of the naphthodioxine scaffold could provide a basis for the design of novel host molecules for specific guest recognition.
Self-Assembly Processes of Naphthodioxine-based Units
The self-assembly of organic molecules into ordered structures is a powerful bottom-up approach for the fabrication of functional nanomaterials. The planar nature of the naphthalene unit within the 2,3-Dihydronaphtho[2,3-b] nih.govrsc.orgdioxine scaffold promotes intermolecular π-π stacking, which can be a primary driving force for self-assembly.
Although specific research on the self-assembly of naphthodioxine-based units is limited, studies on related polycyclic aromatic hydrocarbons provide valuable insights. The introduction of functional groups that can participate in hydrogen bonding or other specific interactions can further control the self-assembly process, leading to the formation of well-defined nanostructures such as fibers, ribbons, or vesicles.
Photophysical and Electrochemical Properties for Material Science Applications
The photophysical and electrochemical properties of 2,3-Dihydronaphtho[2,3-b] nih.govrsc.orgdioxine and its derivatives are of significant interest for their potential applications in material science, particularly in the fields of organic electronics and photonics.
The extended π-conjugated system of the naphthalene core imparts inherent fluorescence to the molecule. The absorption and emission properties can be tuned by the introduction of various substituents. For example, the synthesis of novel 1,4-dihydropyridine (B1200194) derivatives has shown that the absorption maxima can be varied by altering the groups attached to the dihydropyridine (B1217469) rings. researchgate.net Similarly, novel truxene-based dipyrromethanes exhibit fluorescence with vibronic features, and their spectral properties can be modulated by the substitution pattern. beilstein-journals.org
The electrochemical behavior of dioxine-containing compounds has also been investigated. Anodic oxidation of hydroxytyrosol, a catechol derivative, leads to the formation of 2-amino-2,3-dihydro-1,4-benzodioxanes, highlighting the electrochemical reactivity of the hydroquinone (B1673460)/quinone moiety. rsc.org This redox activity is a key property for applications in organic electronics, such as in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Table 1: Photophysical Properties of Selected Novel Fluorescent Derivatives
| Compound Class | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Key Features |
| 1,4-Dihydropyridine Derivatives researchgate.net | 332-345 | 436-451 | Strong blue emission |
| Truxene-based Dipyrromethanes beilstein-journals.org | 265-338 | 406-458 | Vibronic features in emission |
| 9-phenyl-9-phosphafluorene oxide derivatives beilstein-journals.org | ~290 and ~340 | - | Intramolecular charge transfer |
| 2,3,4,6-tetraaryl-4H-pyran derivatives rsc.org | - | - | Aggregation-induced emission and mechanochromic properties |
Luminescence and Photochromic Behavior (from related compounds)
The extended π-system of the naphthalene moiety in structures analogous to 2,3-Dihydronaphtho[2,3-b] researchgate.netnih.govdioxine is a key determinant of their photophysical properties. Naphthalene derivatives are well-known for their strong fluorescence, high quantum yields, and excellent photostability, making them valuable components in the design of fluorescent probes and organic electronic devices. The introduction of different substituents to the naphthalene core can modulate the emission wavelengths and quantum yields. For instance, silyl (B83357) and methoxy (B1213986) groups have been shown to cause bathochromic shifts (a shift to longer wavelengths) in the absorption maxima and enhance fluorescence intensities in naphthalene derivatives.
In a similar vein, related heterocyclic systems containing the naphthoquinone skeleton fused with a thiazole (B1198619) ring have been shown to exhibit fluorescence in both solution and solid states. The introduction of nitrogen-containing heterocycles can lead to significant bathochromic shifts in emission, with some derivatives displaying orange-red fluorescence with emission maxima exceeding 600 nm in polar solvents. This suggests that derivatization of the 2,3-Dihydronaphtho[2,3-b] researchgate.netnih.govdioxine core could yield a range of fluorescent materials with tunable properties.
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is another interesting property observed in related compounds. Naphthopyrans, for example, are a well-studied class of photochromic compounds. Upon UV irradiation, the colorless closed form of a naphthopyran can undergo a ring-opening reaction to form a colored merocyanine (B1260669) isomer. This process is reversible, with the colored form reverting to the colorless state either thermally or by irradiation with visible light. The kinetics of this back-isomerization can be complex, sometimes involving multiple isomeric forms of the open-ring structure. Similarly, naphtho researchgate.netrsc.orgoxazines can exhibit fast photochromic switching, with laser excitation leading to the rapid cleavage of the C-O bond and the formation of a transient, colored zwitterionic species. nih.gov While linear naphthopyrans are typically not photochromic, the introduction of certain substituents can enable this behavior. nih.gov These examples highlight the potential for designing photo-responsive materials based on the 2,3-Dihydronaphtho[2,3-b] researchgate.netnih.govdioxine scaffold.
Table 1: Photophysical Properties of Related Naphthalene Derivatives
| Compound Class | Property | Observation |
| Silyl-substituted naphthalenes | Fluorescence | Increased fluorescence intensity and bathochromic shift of absorption maxima. |
| Naphtho[2,3-d]thiazole-4,9-diones | Fluorescence | Emission in solution and solid state; bathochromic shifts with specific substituents. researchgate.net |
| 3H-Naphthopyrans | Photochromism | Reversible ring-opening to colored photomerocyanines upon UV irradiation. researchgate.net |
| Naphtho researchgate.netrsc.orgoxazines | Photochromism | Fast switching to a colored zwitterionic species upon laser excitation. nih.gov |
Electrochemical Characteristics and Redox Behavior (from related compounds)
The electrochemical properties of compounds containing the naphthalene and dioxane moieties are of interest for applications in organic electronics and sensor technology. The redox behavior of such compounds can be investigated using techniques like cyclic voltammetry, which provides information about the oxidation and reduction potentials.
For instance, studies on dihydroxybenzenes, which share some structural similarities with the hydroquinone precursor to the naphthalene portion of the target molecule, reveal that they can undergo reversible two-electron oxidation-reduction reactions. nih.govpreprints.org The position of the hydroxyl groups (1,2- or 1,4-) significantly influences their susceptibility to electropolymerization, with 1,2-dihydroxybenzenes showing a greater tendency to deactivate the electrode surface through the formation of a polymeric film. nih.govpreprints.org This suggests that the substitution pattern on the naphthalene ring of 2,3-Dihydronaphtho[2,3-b] researchgate.netnih.govdioxine could play a crucial role in its electrochemical stability and potential for forming conductive materials.
Table 2: Electrochemical Behavior of Related Compound Classes
| Compound Class | Technique | Key Findings |
| Dihydroxybenzenes | Cyclic Voltammetry | Reversible two-electron oxidation-reduction; positional isomers show different electropolymerization tendencies. nih.govpreprints.org |
| Thiophene-fused polyaromatics | Cyclic Voltammetry | Incorporation of heterocyclic units influences electrochemical properties. researchgate.net |
| Coumarin Derivatives | Cyclic Voltammetry | Diffusion-controlled reduction steps observed. theijes.com |
Polymer Chemistry and Conductive Materials (from related scaffolds)
The rigid and planar structure of the naphthalene core within the 2,3-Dihydronaphtho[2,3-b] researchgate.netnih.govdioxine scaffold makes it an attractive building block for the synthesis of high-performance polymers. Naphthalene-based polymers are known for their high thermal stability and potential for interesting electronic properties.
One approach to incorporating such scaffolds into polymers is through the synthesis of monomers containing the naphthodioxane unit, which can then be polymerized. For example, naphthoxazines, which are structurally related to benzoxazines, can be polymerized at high temperatures to form cross-linked resins with high thermal stability and high char yields. The polymerization of cyanate (B1221674) ester functionalized naphthoxazines can proceed through multiple exothermic processes, including the trimerization of the cyanate ester groups and the ring-opening polymerization of the naphthoxazine ring.
Furthermore, hyper-crosslinked aromatic polymers (HAPs) have been synthesized using naphthalene as a monomer through Friedel–Crafts alkylation. nih.gov These materials are characterized by high porosity and stability, making them suitable as supports for catalysts. nih.gov The functionalization of such polymers, for instance by sulfonation, can introduce new properties and applications. nih.gov
The development of conductive polymers is another area where naphthalene-based scaffolds are of interest. The extended π-conjugation in polymers derived from these units can facilitate charge transport. While the dioxane portion of 2,3-Dihydronaphtho[2,3-b] researchgate.netnih.govdioxine does not directly contribute to the conjugated path, its influence on the electronic properties and processability of the resulting polymers could be significant. The copolymerization of different monomers, such as isoindigo- and naphthalene-diimide-based units, has been shown to be an effective strategy for creating low bandgap π-conjugated random copolymers with tunable properties. rsc.org This suggests that incorporating a 2,3-Dihydronaphtho[2,3-b] researchgate.netnih.govdioxine-based monomer into a copolymerization scheme could be a viable route to novel conductive materials.
Table 3: Polymerization of Related Scaffolds
| Monomer/Scaffold | Polymerization Method | Resulting Polymer Properties |
| Naphthoxazines | Thermal Polymerization | High thermal stability, high char yield. |
| Naphthalene | Friedel–Crafts Alkylation | Hyper-crosslinked aromatic polymers with high porosity. nih.gov |
| Isoindigo- and Naphthalene-diimide monomers | Anion-Radical Polycondensation | Low bandgap π-conjugated random copolymers. rsc.org |
Future Research Directions and Perspectives
Development of Green and Sustainable Synthetic Methodologies
Conventional synthetic routes for heterocyclic compounds often rely on harsh reagents, toxic solvents, and energy-intensive conditions. Future research must prioritize the development of green and sustainable methodologies for the synthesis of 2,3-Dihydronaphtho[2,3-b] rsc.orgnih.govdioxine and its derivatives. This involves exploring alternative energy sources, eco-friendly solvents, and catalytic systems to enhance efficiency and minimize environmental impact.
Key areas of focus include:
Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and often allow for solvent-free conditions, aligning with the principles of green chemistry.
Visible-Light Photocatalysis: Harnessing visible light as an energy source for cycloaddition and other key bond-forming reactions presents a powerful, green, and efficient protocol. This approach avoids the need for high temperatures and harsh reagents.
Nanocatalysis: The use of nanocatalysts can offer high efficiency, selectivity, and recyclability, reducing waste and improving the atom economy of synthetic processes.
Green Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents in place of traditional volatile organic compounds (VOCs) is crucial for reducing the environmental footprint of the synthesis.
Advanced Characterization Techniques for Complex Structures
While standard analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for routine structural confirmation, a deeper understanding of the supramolecular arrangement, electronic properties, and morphological characteristics of 2,3-Dihydronaphtho[2,3-b] rsc.orgnih.govdioxine derivatives requires more advanced characterization. This is particularly important as the molecule is integrated into complex materials.
Future research would benefit from the application of:
Synchrotron-Based Techniques: Methods like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) can elucidate the microstructure and packing of thin films, which is critical for applications in organic electronics.
Advanced Microscopy: Techniques such as Transmission Electron Microscopy (TEM) and Cathodoluminescence Scanning Electron Microscopy (CL-SEM) can provide high-resolution imaging of particle size, shape, and morphology, revealing details of how these molecules assemble on a nanoscale.
Solid-State NMR: To characterize the structure and dynamics of the compound in solid-state formulations or within polymer matrices.
| Technique | Information Provided | Potential Application Area |
| GIWAXS | Microstructure, molecular packing, crystal orientation | Organic Electronics |
| TEM / CL-SEM | Nanoscale morphology, particle size, phase segregation | Materials Science, Nanocomposites |
| Solid-State NMR | Conformation and dynamics in the solid state | Polymer Science, Pharmaceuticals |
| XRF / XBIC | Elemental composition and current distribution | Photovoltaics, Sensors |
Integration of Machine Learning and AI in Computational Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new molecules. For 2,3-Dihydronaphtho[2,3-b] rsc.orgnih.govdioxine, computational methods can accelerate the identification of derivatives with specific, targeted properties, moving beyond the traditional trial-and-error approach.
Key computational strategies include:
Quantitative Structure-Activity Relationship (QSAR): Developing ML-based QSAR models to predict the properties of novel derivatives, such as electronic behavior or photochromic activity, based on their molecular structure.
Virtual Screening: Employing high-throughput virtual screening protocols to rapidly evaluate large libraries of virtual compounds, identifying promising candidates for synthesis and testing.
Inverse Design: Utilizing generative AI models to design new 2,3-Dihydronaphtho[2,3-b] rsc.orgnih.govdioxine derivatives from the ground up, based on a desired set of properties. This approach can uncover non-intuitive structures with enhanced performance for specific applications.
Exploration of Novel Non-Biological Chemical Applications
While much of the existing research has focused on biological activity, the rigid, aromatic structure of the 2,3-Dihydronaphtho[2,3-b] rsc.orgnih.govdioxine core makes it an attractive candidate for various non-biological applications in materials science.
Promising areas for future exploration are:
Photochromic Materials: Structurally related compounds like naphthopyrans exhibit photochromism—a reversible change in color upon exposure to light. nih.govnih.gov Derivatives of 2,3-Dihydronaphtho[2,3-b] rsc.orgnih.govdioxine could be designed to undergo similar photochemical rearrangements, making them useful for applications in optical switches, data storage, and smart windows. rsc.orgnih.gov
Organic Semiconductors: The naphthalene (B1677914) moiety is a well-known building block in organic electronics. nih.gov The electron-rich dioxin ring fused to the naphthalene core could be functionalized to create novel n-type or ambipolar organic semiconductors for use in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). nih.govgatech.edu Research could focus on tuning the HOMO/LUMO energy levels through strategic substitution to optimize charge transport properties. researchgate.net
Interdisciplinary Research with Emerging Fields in Materials Science
The unique properties of the 2,3-Dihydronaphtho[2,3-b] rsc.orgnih.govdioxine scaffold can be fully realized through interdisciplinary collaboration with emerging fields in materials science. By incorporating this molecule into larger, functional systems, novel materials with tailored properties can be developed.
Future interdisciplinary directions include:
Functional Polymers: Synthesizing monomers based on the 2,3-Dihydronaphtho[2,3-b] rsc.orgnih.govdioxine structure for incorporation into polymers. researchgate.net This could be achieved through post-polymerization modification or by polymerizing functionalized monomers. nih.govresearchgate.net The resulting polymers could possess unique optical, electronic, or responsive properties for use in advanced coatings, sensors, or membranes.
Metal-Organic Frameworks (MOFs): Designing derivatives with suitable ligating groups to act as building blocks for MOFs. The defined geometry and electronic nature of the naphthodioxine core could lead to MOFs with interesting porosity, catalytic activity, or luminescence for applications in gas storage, separation, and sensing.
Organic Electronics: Collaborating with electrical engineers and physicists to fabricate and test thin-film devices based on newly designed semiconductor derivatives. researchgate.net This would involve optimizing film deposition techniques and device architecture to maximize performance in applications like flexible displays and wearable sensors.
Q & A
Q. What are the common synthetic routes for preparing 2,3-dihydronaphtho[2,3-b][1,4]dioxine?
The compound is typically synthesized via electrophilic aromatic substitution followed by cyclization. For example, Clavier et al. (2002) reported a method using naphthol derivatives and ethylene glycol under acidic conditions to form the dioxane ring. Key steps include controlling reaction temperature (80–100°C) and using catalysts like p-toluenesulfonic acid to optimize yield (60–75%) . Purification often involves column chromatography with hexane/ethyl acetate gradients.
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic techniques:
- NMR : Distinct signals for aromatic protons (δ 6.8–7.5 ppm) and dioxane methylene groups (δ 4.2–4.5 ppm) .
- Mass spectrometry : Molecular ion peaks at m/z 200–220 (depending on substituents) .
- X-ray crystallography (if crystalline): Resolves bond lengths and dihedral angles, confirming fused dioxane-naphthalene geometry .
Advanced Research Questions
Q. What strategies enable stereospecific functionalization of this compound?
Stereospecific synthesis requires chiral catalysts or enantioselective reagents. Abdel-Jalil et al. (2005) achieved enantiomeric derivatives using Sharpless asymmetric epoxidation on precursor quinones, followed by ring-opening with thiols or amines. Enantiomeric excess (ee) >90% was confirmed via chiral HPLC .
Q. How do substituents on the naphthalene ring influence electronic properties?
Computational studies (DFT) and experimental data (cyclic voltammetry) show:
Q. What challenges arise in characterizing fused dioxane-thiazole derivatives of this compound?
Fusion with sulfur-containing heterocycles (e.g., thiazoles) complicates NMR due to overlapping signals. Konstantinova et al. (2013) resolved this via 2D-COSY and HSQC to assign protons adjacent to sulfur atoms. High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas of complex adducts .
Methodological Considerations
Q. How to address low yields in cross-coupling reactions with this compound?
Optimize palladium-catalyzed couplings (e.g., Suzuki-Miyaura) by:
- Using Pd(PPh₃)₄ with ligand additives (e.g., SPhos) to reduce steric hindrance.
- Replacing polar solvents (DMF) with toluene/water biphasic systems to minimize side reactions .
Q. What analytical methods differentiate 2,3-dihydronaphtho derivatives from their fully aromatic analogs?
- IR spectroscopy : Aromatic C=C stretching (~1600 cm⁻¹) vs. dioxane C–O–C (~1250 cm⁻¹).
- DSC/TGA : Thermal stability differences; dioxane derivatives decompose at ~250°C, while fully aromatic analogs withstand >300°C .
Applications in Drug Discovery
Q. How is this compound used in bioactive molecule design?
Its planar structure serves as a scaffold for kinase inhibitors. For example, carboxamide derivatives (e.g., 2-methyl-4,9-dioxo-N-(2-phenylethyl)-furan-3-carboxamide) showed IC₅₀ values <1 μM against tyrosine kinases in preliminary assays. Docking studies suggest interactions with ATP-binding pockets .
Data Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
